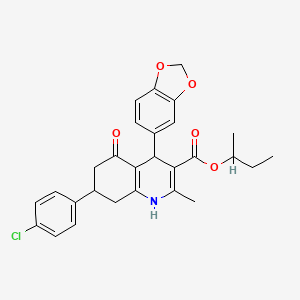

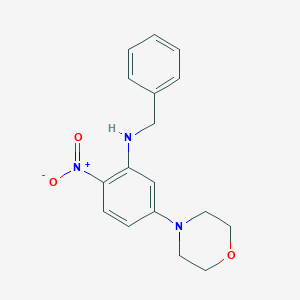

2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research to investigate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and apoptosis, and is frequently dysregulated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mecanismo De Acción

2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide inhibits the activity of JAK2 by binding to its catalytic domain and blocking its ATP-binding site. This prevents the phosphorylation of STAT proteins and their subsequent activation. 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide can also induce the proteasomal degradation of JAK2, leading to its reduced expression and activity. In addition, 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide can modulate the expression of other genes involved in the JAK/STAT pathway, including suppressor of cytokine signaling (SOCS) proteins, which act as negative regulators of JAK/STAT signaling.

Biochemical and Physiological Effects:

2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide has been shown to inhibit the proliferation and survival of various cancer cell lines, including leukemia, lymphoma, breast cancer, and prostate cancer cells. It can also induce apoptosis and cell cycle arrest in these cells. 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide can sensitize cancer cells to chemotherapy and radiation therapy, and enhance the anti-tumor activity of other targeted therapies, such as epidermal growth factor receptor (EGFR) inhibitors and histone deacetylase (HDAC) inhibitors. 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and promoting the differentiation of regulatory T cells (Tregs).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide has several advantages as a tool compound for studying the JAK/STAT pathway. It is relatively small and easy to synthesize, with high purity and stability. It has been extensively characterized in vitro and in vivo, with well-established pharmacological and toxicological profiles. It can be used at different concentrations and time points to investigate the dose-response and kinetics of JAK/STAT inhibition. However, there are also some limitations to using 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments. It can exhibit off-target effects on other kinases and cellular pathways, especially at high concentrations. It can also induce cell stress and toxicity, leading to non-specific effects on cell signaling and gene expression. Therefore, it is important to validate the specificity and selectivity of 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide in each experimental system, and to use appropriate controls and alternative inhibitors as needed.

Direcciones Futuras

2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide has been a valuable tool compound for studying the JAK/STAT pathway, but there are still many unanswered questions and potential applications for this molecule. Some future directions for research include:

1. Investigating the role of JAK/STAT inhibition in different disease models, such as autoimmune disorders, fibrosis, and neurodegeneration.

2. Developing more potent and selective JAK inhibitors based on the structure of 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide, with improved pharmacokinetic and pharmacodynamic properties.

3. Exploring the combination of JAK inhibitors with other targeted therapies, such as immune checkpoint inhibitors and epigenetic modulators, to enhance their therapeutic efficacy and overcome resistance.

4. Identifying the downstream targets and mechanisms of JAK/STAT inhibition, and their relevance to disease pathogenesis and therapy.

5. Developing novel screening assays and preclinical models to identify new JAK/STAT inhibitors and optimize their clinical translation.

In conclusion, 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide is a small molecule inhibitor that has been widely used in scientific research to investigate the JAK/STAT signaling pathway. It has shown promising results in various disease models, including cancer, autoimmune disorders, and inflammatory diseases. However, there are still many challenges and opportunities for further research in this field. By continuing to study 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide and related compounds, we can gain a better understanding of the JAK/STAT pathway and its role in health and disease, and develop new therapies for patients in need.

Métodos De Síntesis

2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide can be synthesized through a multistep synthetic route, starting from 2,3-dichlorobenzoic acid. The first step is the conversion of 2,3-dichlorobenzoic acid to 2,3-dichlorobenzoyl chloride, which is then reacted with 2-amino-5-methylphenol to form 2,3-dichloro-N-(2-hydroxy-5-methylphenyl)benzamide. The final step involves methylation of the hydroxy group with dimethyl sulfate to yield 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide. The purity and yield of 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide can be improved by recrystallization and column chromatography.

Aplicaciones Científicas De Investigación

2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide has been widely used as a tool compound to investigate the JAK/STAT signaling pathway. It has been shown to inhibit the activity of JAK2, a tyrosine kinase that phosphorylates and activates STAT proteins, leading to their dimerization, nuclear translocation, and transcriptional activation of target genes. 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide can also inhibit the activity of other JAK family members, including JAK1, JAK3, and TYK2, albeit with lower potency. Therefore, 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide can be used to study the downstream effects of JAK/STAT inhibition in various cell types and disease models, including cancer, autoimmune disorders, and inflammatory diseases.

Propiedades

IUPAC Name |

2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-9-6-7-13(20-2)12(8-9)18-15(19)10-4-3-5-11(16)14(10)17/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVPVGINJIAYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4941040.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941043.png)

![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)

![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)

![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4941063.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B4941070.png)

![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B4941144.png)